6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMASTOHXMIBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Alkylation and Derivatization
The compound undergoes alkylation at the pyridone oxygen:
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Reagent : Ethyl chloroacetate in DMSO at room temperature.
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Product : Ethyl 2-(6′-(4-chlorophenyl)-3′-cyano-3,4′-bipyridin-2′-yloxy)acetate (2 ) .
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Subsequent Reaction : Condensation with hydrazine hydrate yields acetohydrazide derivatives (3 ), precursors for further functionalization .
Applications : These derivatives serve as intermediates for antimicrobial and anticancer agents .
Coordination Chemistry with Metal Ions
The compound acts as a bidentate ligand, forming complexes with transition metals:
Key Findings :
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IR spectra confirm coordination via the pyridone oxygen and nitrile nitrogen .
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Complexes exhibit enhanced antibacterial activity compared to the free ligand .
Biological Activity-Driven Modifications
Structural modifications enhance cytotoxic and antioxidant properties:
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Substitution at C-4 : Introduction of naphthalen-1-yl or thiophen-2-yl groups improves cytotoxicity against cancer cell lines (e.g., MCF7 LC₅₀ = 14.70 µM for 4a ) .
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Alkoxy/Cyano Additions : Derivatives with benzodioxole or carboxylate groups show selective PDE3A inhibition and antioxidant activity in DPPH assays .
Comparative Cytotoxicity Data :
| Compound | Cell Line (LC₅₀, µM) | Normal Cell Selectivity (Hs27) |
|---|---|---|
| 4a | MCF7: 14.70 | >50 µM |
| 8 | Hep-G2: 19.15 | >50 µM |
| 16 | CACO-2: 17.34 | >50 µM |
Spectral and Structural Characterization
Critical spectral data for reaction monitoring:
| Technique | Key Signals |
|---|---|
| IR | 3154 cm⁻¹ (NH), 2220 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=O) |
| -NMR | δ 12.92 (s, NH), 8.55–7.31 (m, Ar-H) |
| -NMR | 166.21 (C=O), 154.22 (C≡N), 128.5–136.0 (Ar-C) |
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as an anticancer agent. A study indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells .
Case Study: Cytotoxicity Evaluation
A systematic evaluation of several derivatives showed that certain modifications to the dihydropyridine structure led to enhanced antiproliferative activity. For instance, one derivative demonstrated an IC50 value of 0.25 μM against HepG2 cells, indicating potent antitumor properties .
Antimicrobial Properties
In addition to its anticancer potential, compounds related to this compound have been studied for their antimicrobial effects. A review noted that similar heterocyclic compounds displayed activity against various bacterial and fungal strains . This suggests that the compound may also have applications in treating infections.
Protein Degradation
The compound is categorized within protein degrader building blocks, indicating its utility in targeted protein degradation strategies. This approach is gaining traction in drug discovery as it allows for the selective removal of pathogenic proteins involved in disease processes .
| Compound Derivative | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| 6-(4-Chlorophenyl)-derivative A | HepG2 | 0.25 | Antitumor |
| 6-(4-Chlorophenyl)-derivative B | MCF7 | 0.49 | Antitumor |
| 6-(4-Chlorophenyl)-derivative C | E. coli | - | Antimicrobial |
| 6-(4-Chlorophenyl)-derivative D | S. aureus | - | Antimicrobial |
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents at positions 4 and 6, the presence of oxo/thioxo groups at position 2, and aromatic ring modifications. Key examples include:
Key Observations :
- Thioxo vs. Oxo Groups : Thioxo analogs (e.g., compound 6c in ) exhibit lower melting points (92–93°C) compared to oxo derivatives (122–124°C), likely due to reduced hydrogen-bonding capacity of the thioxo group.
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance thermal stability (e.g., compound 5c in melts at 122–124°C), whereas electron-donating groups (e.g., 4-methoxyphenyl) may lower melting points .
Computational and Docking Studies
- Molecular Docking : Derivatives with 4-chlorophenyl groups show strong binding affinities (-7.9 kcal/mol) to E. coli DNA gyrase (PDB: 4H2M), forming hydrogen bonds with residues HIS:43 and ASN:144 .
- DFT Studies : The nitrile group’s electron-withdrawing nature enhances charge transfer, correlating with observed antioxidant and antimicrobial activities .
Biological Activity
The compound 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is part of a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity based on various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₇ClN₂O
- Molecular Weight : 230.65 g/mol
- CAS Number : 23148-51-8
The compound features a dihydropyridine ring system with a chlorophenyl substituent and a carbonitrile functional group, which are critical for its biological activity.
Anticancer Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that several synthesized derivatives demonstrated potent cytotoxicity, with some compounds showing activity 2.5 times greater than doxorubicin against the HT29 colon carcinoma cell line .
Case Study: Cytotoxicity Evaluation
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| This compound | NCIH 460 | 25 ± 2.6 |
| RKOP 27 | 16 ± 2 | |
| HeLa | 127 ± 25 | |
| U937 | 422 ± 26 | |
| SKMEL 28 | 255 ± 2 |
The data indicates that this compound and its analogs can selectively target cancer cells while exhibiting lower toxicity to normal cells, suggesting a promising therapeutic potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that several derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ampicillin .
Antimicrobial Efficacy
| Microorganism | Compound Activity |
|---|---|
| Staphylococcus aureus | Equipotent to ampicillin |
| Escherichia coli | Equipotent to ampicillin |
| Candida albicans | Comparable to clotrimazole |
These findings suggest that the compound not only has potential in cancer therapy but also as an antimicrobial agent.
The mechanism by which This compound exerts its effects may involve the inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for DNA replication and synthesis in both cancerous and microbial cells .
Q & A
Q. What are the established synthetic pathways for 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, and what critical reagents are required?
The compound is typically synthesized via multi-component condensation reactions. A standard procedure involves heating a mixture of 4-chloroacetophenone, an aldehyde (e.g., 4-chlorobenzaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol under reflux for 10–20 hours. The precipitate is filtered, washed, and crystallized from DMF/ethanol (1:2) . Key reagents include ammonium acetate (as a catalyst) and ethanol as the solvent. Reaction optimization often requires adjusting reflux duration and stoichiometric ratios of starting materials.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs spectroscopic techniques:
- IR spectroscopy confirms the presence of carbonyl (C=O, ~1642 cm⁻¹) and nitrile (C≡N, ~2210 cm⁻¹) groups .
- ¹H-NMR identifies aromatic protons (δ 7.06–7.78 ppm), pyridone protons (δ 6.72 ppm), and substituents like methoxy groups (δ 3.91 ppm) .
- Mass spectrometry provides molecular ion peaks (e.g., m/z 320 [M⁺]) .
- Elemental analysis ensures compliance with theoretical C, H, N values .
Q. What are the primary biological activities associated with this compound, and how are they evaluated?
The compound exhibits potential as a cyclooxygenase-2 (COX-2) inhibitor and anticancer agent. Biological evaluation involves:
- Enzyme inhibition assays (e.g., COX-2 activity measured via fluorometric or colorimetric methods) .
- In vitro cytotoxicity testing against cancer cell lines (e.g., MTT assays), with IC₅₀ values calculated to assess potency .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives with varying substituents?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve cyclization efficiency .
- Temperature control : Reflux conditions (70–80°C) balance reaction rate and byproduct formation .
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring may require longer reaction times due to reduced reactivity .
Q. What methodologies resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or compound purity. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2) and assay conditions (e.g., 48-hour exposure) .
- Purity validation : HPLC (≥95% purity) and NMR spectroscopy ensure batch consistency .
- Mechanistic studies : Compare COX-2 inhibition kinetics (e.g., Ki values) to differentiate selective vs. non-selective activity .
Q. How does the electronic nature of substituents influence the compound’s reactivity and stability?
- Electron-withdrawing groups (e.g., -Cl, -CF₃) increase electrophilicity of the pyridone ring, enhancing nucleophilic substitution reactivity .
- Steric effects : Bulky substituents (e.g., -OCH₃) at the 4-position reduce solubility in aqueous media, necessitating DMSO for biological assays .
- Stability : Nitrile groups are susceptible to hydrolysis under acidic conditions; storage in anhydrous environments is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
